Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine

Übersicht

Beschreibung

Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine is a useful research compound. Its molecular formula is C27H32N2O6 and its molecular weight is 480.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound combines the Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a Boc (tert-butyloxycarbonyl) protected piperidine moiety, enhancing its utility in various biological applications. Below, we explore its biological activity, applications, and relevant research findings.

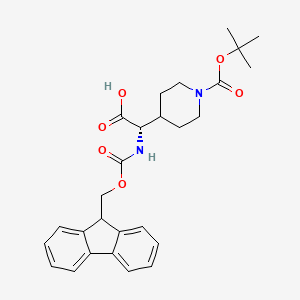

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₂N₂O₆

- CAS Number : 204058-24-2

- Molecular Weight : 356.47 g/mol

The presence of the piperidine ring contributes to its stability and solubility in organic solvents, making it an ideal candidate for peptide synthesis and bioconjugation.

Applications in Biological Research

This compound is utilized in several key areas:

- Peptide Synthesis : Serves as a building block for synthesizing peptides, allowing for the introduction of specific amino acid sequences essential for developing therapeutic agents .

- Drug Development : Its unique structure aids in formulating novel pharmaceuticals, particularly those requiring improved bioavailability and efficacy .

- Bioconjugation : Used to link biomolecules such as proteins and antibodies, enhancing therapeutic properties and targeting capabilities, especially in cancer treatments .

- Neuroscience Research : The piperidine moiety is instrumental in studying neuroactive compounds, providing insights into neurotransmitter systems and potential treatments for neurological disorders .

Case Studies and Research Findings

Research has demonstrated various biological activities associated with this compound:

- Neuroactive Compounds : Studies indicate that derivatives of this compound can influence neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .

- Antimicrobial Activity : Related compounds have shown enhanced antimicrobial properties when conjugated with other bioactive molecules. For instance, conjugates containing piperidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound's ability to conjugate with various agents has been explored for anticancer applications, showing promise in enhancing the efficacy of existing chemotherapeutics .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Applications | Biological Activity |

|---|---|---|---|

| Fmoc-Glycine | Fmoc-Glycine | Peptide Synthesis | Moderate |

| Fmoc-Piperidine Derivative | Fmoc-Piperidine | Drug Development | High |

| This compound | This compound | Bioconjugation & Neuroscience | Very High |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine serves as a crucial building block in the synthesis of peptides. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide sequences. This property is particularly advantageous in creating peptides with specific biological activities for therapeutic applications .

Drug Development

The unique structural characteristics of this compound enhance its utility in drug development. It aids in the formulation of novel pharmaceuticals, especially those designed to improve bioavailability and efficacy against targeted diseases. The piperidine moiety contributes to the pharmacokinetic properties of drug candidates, making them more effective in interacting with biological targets .

Bioconjugation

This compound is employed in bioconjugation techniques, which involve linking biomolecules such as proteins and antibodies. This process enhances therapeutic properties and targeting capabilities, particularly in cancer treatments where precise delivery of therapeutics is critical. The ability to conjugate biomolecules improves the specificity and reduces side effects associated with conventional treatments .

Neuroscience Research

The piperidine structure present in this compound makes it valuable for studying neuroactive compounds. It provides insights into neurotransmitter systems and potential treatments for neurological disorders, such as depression and anxiety, by allowing researchers to explore new therapeutic avenues .

Custom Synthesis Projects

Researchers utilize this compound for custom synthesis projects, enabling the development of tailored compounds for specific experimental needs. This adaptability is essential in both academic research and industrial applications, allowing for innovation in drug design and development .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for assembling complex peptides via SPPS |

| Drug Development | Improves bioavailability and efficacy of pharmaceutical compounds |

| Bioconjugation | Links biomolecules to enhance therapeutic targeting capabilities |

| Neuroscience Research | Aids in understanding neurotransmitter systems and developing treatments for neurological disorders |

| Custom Synthesis | Facilitates tailored compound development for specific research needs |

Case Study 1: Peptide Therapeutics

In a study focused on developing peptide therapeutics for cancer treatment, researchers utilized this compound to synthesize a series of peptides that showed enhanced binding affinity to cancer cell receptors. The results indicated a significant increase in therapeutic efficacy compared to traditional peptide formulations.

Case Study 2: Neuroactive Compounds

Another investigation explored the effects of derivatives based on this compound on neurotransmitter modulation. The findings suggested that modifications to the piperidine ring could lead to novel compounds with potential applications in treating mood disorders.

Analyse Chemischer Reaktionen

Diketopiperazine (DKP) Formation

A common side reaction in peptide synthesis, especially during Fmoc deprotection, is diketopiperazine (DKP) formation . This occurs when the N-terminal amino acid reacts with the carbonyl group of the adjacent amino acid, forming a cyclic dipeptide .

-

Conditions Favoring DKP Formation: Strongly basic conditions, elevated temperatures, and certain amino acid sequences (e.g., Pro-Pro) can promote DKP formation .

-

Mitigation Strategies:

-

Lowering Piperidine Concentration and Temperature: Reducing the concentration of piperidine and the reaction temperature during Fmoc deprotection can suppress DKP formation .

-

Alternative Deprotection Reagents: Using milder bases or alternative deprotection strategies can also help .

-

Solvent Selection: The choice of solvent can influence DKP formation. For instance, some binary solvent mixtures have shown promise in suppressing aspartimide formation compared to DMF when using pyrrolidine or piperidine as the base for Fmoc removal .

-

Bioconjugation

Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine can be used in bioconjugation techniques to link biomolecules .

-

Applications: Enhancing therapeutic properties, improving targeting capabilities in drug delivery, and creating diagnostic tools .

Research in Neuroscience

The piperidine moiety in this compound makes it valuable in neuroscience research .

-

Applications: Studying neuroactive compounds, investigating neurotransmitter systems, and developing potential treatments for neurological disorders .

Molecular Simulations of Fmoc Self-Deprotection Mechanisms

Molecular simulations have elucidated Fmoc self-deprotection mechanisms, highlighting two primary pathways :

-

Pathway-I: C–H Activation by the N-Attack of Proline:

-

Pathway-II: C–H Activation by the O-Attack of the Carboxyl Group of Proline:

Fmoc-Removal with Pyrrolidine

Pyrrolidine is an efficient base for Fmoc-removal in less polar solvent mixtures, which also favors coupling reactions .

-

Benefits of Pyrrolidine:

-

Drawbacks of Pyrrolidine:

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJZZVCJRHLAGA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.